N-(4-(4-cyanophenyl)thiazol-2-yl)-4-isopropoxybenzamide
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Overview
Description
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-isopropoxybenzamide, commonly known as CTIB, is a synthetic compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool for studying the function of transient receptor potential (TRP) channels. CTIB is a selective antagonist of TRPV1 and TRPA1 channels, which are involved in various physiological processes, including pain sensation, inflammation, and thermoregulation.
Scientific Research Applications
Synthesis and Antitumor Evaluation Research into the synthesis of heterocyclic compounds derived from related cyanoacetamide precursors has demonstrated significant antitumor activities. These compounds, including thiazole derivatives, have been evaluated for their antiproliferative activity against various human cancer cell lines such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The simplicity of their synthetic procedures, along with the high inhibitory effects observed, highlights their potential as valuable heterocyclic transformations for further biological investigations (H. Shams et al., 2010).
Antimicrobial Screening A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides have been synthesized and subjected to in vitro antibacterial and antifungal screening. These thiazole derivatives showed promising therapeutic intervention potential for the treatment of microbial diseases, indicating significant inhibitory action against both bacterial and fungal infections (N. Desai et al., 2013).
Design and Pharmacological Evaluation The design and synthesis of 4-thiazolidinone derivatives as benzodiazepine receptor agonists have been explored, with some compounds showing considerable anticonvulsant activity. These studies suggest the importance of the thiazole ring as a part of the pharmacophore for anticonvulsant agents, indicating their potential for further development in benzodiazepine pharmacology (M. Faizi et al., 2017).
Molecular Structure and Interaction Studies Investigations into the molecular structure of related benzamide compounds have provided insights into the influence of intermolecular interactions on molecular geometry. Such studies are crucial for understanding the structural basis of the biological activities of thiazole derivatives, aiding in the design of more effective therapeutic agents (Sedat Karabulut et al., 2014).
Cytotoxic Potentials and Cancer Cell Targeting Research on 2-(1H-benzo[d]thiazole-2-yl)-N-arylbenzamides synthesized in glycerol medium has shown significant cytotoxic potentials against various cancer cells. Such compounds offer insights into the development of novel anticancer therapies targeting specific cancer cell lines (Swathi Thumula et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s known that 2-aminothiazole derivatives have been used in the development of anticancer drugs . They are believed to interact with cancer cells, leading to inhibition of their growth .
Biochemical Pathways
2-aminothiazole derivatives are known to exhibit a broad pharmacological spectrum, suggesting they may interact with multiple pathways .
Result of Action
It’s known that 2-aminothiazole derivatives have shown anticancer efficacy against various human cancerous cell lines .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13(2)25-17-9-7-16(8-10-17)19(24)23-20-22-18(12-26-20)15-5-3-14(11-21)4-6-15/h3-10,12-13H,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAQNMMPHHJRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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